Gibberellin A4-d2

Catalog No.
S12876086
CAS No.
M.F
C19H24O5
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gibberellin A4-d2

Product Name

Gibberellin A4-d2

IUPAC Name

(1R,2R,5R,8R,9S,10R,11S,12S)-6-(dideuteriomethylidene)-12-hydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

Molecular Formula

C19H24O5

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C19H24O5/c1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h10-14,20H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12+,13-,14-,17-,18+,19-/m1/s1/i1D2

InChI Key

RSQSQJNRHICNNH-CANFIAFDSA-N

Canonical SMILES

CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O

Isomeric SMILES

[2H]C(=C1C[C@]23C[C@H]1CC[C@H]2[C@]45CC[C@@H]([C@]([C@H]4[C@@H]3C(=O)O)(C(=O)O5)C)O)[2H]

Gibberellin A4-d2 is a deuterium-labeled derivative of Gibberellin A4, a well-known plant growth hormone belonging to the class of gibberellins. Gibberellins are organic compounds characterized as C19-gibberellin 6-carboxylic acids, which play critical roles in regulating plant growth and development, particularly in processes such as seed germination, stem elongation, and flowering. The chemical formula for Gibberellin A4-d2 is C19H22O5C_{19}H_{22}O_{5}, with a molecular weight of approximately 334.41 g/mol .

The introduction of deuterium, a stable isotope of hydrogen, into the structure of Gibberellin A4 enhances its stability and allows for more precise tracking in biological studies. This isotopic labeling is particularly useful in metabolic studies and pharmacokinetic research to understand the behavior of gibberellins in plant systems and their interactions within biological pathways .

Typical of gibberellins, including:

  • Hydrolysis: Under acidic or basic conditions, the lactone structure can hydrolyze to yield carboxylic acids.
  • Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Reduction: The carbonyl groups may be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Esterification: Reaction with alcohols can lead to the formation of esters.

These reactions are essential for modifying the compound for various applications in research and agriculture .

Gibberellin A4-d2 exhibits biological activities similar to those of its parent compound, Gibberellin A4. It influences:

  • Stem Elongation: Promotes cell elongation and division, leading to increased plant height.
  • Seed Germination: Stimulates the breakdown of stored food reserves in seeds, facilitating germination.
  • Flowering: Induces flowering in some plant species by promoting the transition from vegetative to reproductive phases.

The compound's biological effects are mediated through its interaction with specific receptors in plant cells, triggering signal transduction pathways that regulate gene expression related to growth and development .

The synthesis of Gibberellin A4-d2 typically involves:

  • Deuteration: Incorporating deuterium into the Gibberellin A4 structure using deuterated reagents during synthetic steps.
  • Chemical Modification: Starting from natural or synthetic Gibberellin A4, specific reactions are carried out under controlled conditions to selectively introduce deuterium.

Common methods include using deuterated solvents or reagents during chemical transformations that lead to the final isotopically labeled product .

Gibberellin A4-d2 has several applications:

  • Research Tool: Used extensively in studies investigating plant hormone metabolism and action mechanisms due to its isotopic labeling.
  • Agricultural Enhancer: Potentially utilized in agricultural practices to enhance crop yields by manipulating plant growth responses.
  • Pharmacological Studies: Investigated for its effects on growth regulation and differentiation in various plant species, contributing to understanding hormone interactions .

Interaction studies of Gibberellin A4-d2 focus on its binding affinity and activity with various plant receptors. Research indicates that it interacts with gibberellin receptors (GID1) in plants, triggering downstream signaling pathways that lead to physiological responses such as:

  • Enhanced growth rates
  • Altered flowering times
  • Improved stress tolerance

These studies are crucial for elucidating the role of gibberellins in plant biology and for developing agricultural strategies that leverage these hormones .

Gibberellin A4-d2 is part of a broader class of gibberellins. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
Gibberellin A1C19H22O6C_{19}H_{22}O_6Most abundant gibberellin; involved in seed germination.
Gibberellin A3C19H22O5C_{19}H_{22}O_5Active form; regulates stem elongation and flowering.
Gibberellin A7C19H24O5C_{19}H_{24}O_5Promotes fruit development; less studied than others.
Gibberellic AcidC19H22O6C_{19}H_{22}O_6Commercially used; enhances seed germination and growth.

Uniqueness of Gibberellin A4-d2

What sets Gibberellin A4-d2 apart from these compounds is its isotopic labeling with deuterium, which allows for more accurate tracking during experimental studies. This feature makes it particularly valuable for understanding metabolic pathways and interactions within plants compared to non-labeled gibberellins .

The study of gibberellins originated in late 19th-century Japan, where the "bakanae" disease in rice—characterized by abnormal seedling elongation—was linked to the fungus Gibberella fujikuroi (reclassified as Fusarium fujikuroi) . Researchers isolated bioactive compounds from fungal cultures, leading to the identification of gibberellic acid (GA3) in the 1950s . Subsequent efforts revealed a family of over 130 gibberellins, with Gibberellin A4 (GA4) emerging as a key regulator of stem elongation and flowering in plants .

The synthesis of deuterated analogs like Gibberellin A4-d2 arose from the need to study gibberellin metabolism without altering their biological function. Early isotopic labeling techniques, initially using radioactive tracers, transitioned to stable isotopes like deuterium to improve safety and precision . This shift allowed researchers to trace GA4-d2’s uptake and degradation in plant tissues, resolving long-standing questions about gibberellin transport and turnover .

Significance of Deuterium Labeling in Phytohormone Research

Deuterium labeling introduces isotopic stability into gibberellins, enabling researchers to distinguish endogenous hormones from externally applied compounds in metabolic studies. Gibberellin A4-d2, with two deuterium atoms replacing hydrogen in its structure, exhibits identical biological activity to GA4 but can be tracked via mass spectrometry or nuclear magnetic resonance (NMR) . This capability is pivotal for:

  • Metabolic Pathway Analysis: Tracing GA4-d2’s conversion into downstream metabolites in plant tissues.
  • Receptor Binding Studies: Differentiating between synthesized and naturally occurring gibberellins in signal transduction assays .

The synthesis of GA4-d2 typically involves deuteration at specific carbon positions using deuterated solvents or reagents. For example, hydrogen-deuterium exchange reactions at hydroxyl or carboxyl groups preserve the compound’s structural integrity while introducing isotopic labels . Table 1 summarizes key physicochemical properties of GA4-d2 compared to its parent compound.

Table 1: Comparative Properties of Gibberellin A4 and Gibberellin A4-d2

PropertyGibberellin A4Gibberellin A4-d2
Molecular FormulaC₁₉H₂₄O₅C₁₉H₂₂D₂O₅
Molecular Weight (g/mol)332.39334.41
SourceFusarium fujikuroiSynthetic deuteration
Key ApplicationsPlant growth studiesMetabolic tracking

Research Objectives and Knowledge Gaps

Despite advances in gibberellin research, critical gaps persist. First, the biosynthetic pathway of GA4 in Fusarium fujikuroi remains partially unresolved, particularly the regulation of cytochrome P450 enzymes responsible for hydroxylation and oxidation steps . Second, the structural basis of GA4-d2’s interaction with gibberellin receptors (e.g., GID1 in Arabidopsis thaliana) requires further elucidation. Recent in silico studies suggest that deuterium labeling does not alter binding affinity, but empirical validation is needed .

A third knowledge gap lies in GA4-d2’s mobility within plant tissues. While GA4 is known to translocate via the xylem, the impact of deuteration on phloem transport efficiency remains unstudied . Addressing these questions could refine agricultural applications, such as optimizing gibberellin-based growth regulators for drought-resistant crops.

Gibberellin A4-d2 represents a deuterium-labeled analog of the naturally occurring plant hormone gibberellin A4, characterized by the molecular formula C₁₉H₂₂D₂O₅ and a molecular weight of 334.4 grams per mole [1] [2]. The compound bears the Chemical Abstracts Service registry number 84693-21-0 and exhibits an accurate molecular mass of 334.1749 daltons [2] [3]. The deuterium labeling occurs specifically at the methylene carbon position, where two hydrogen atoms are replaced by deuterium atoms, resulting in a mass shift of 2 daltons compared to the unlabeled parent compound [1] [4].

The structural framework of gibberellin A4-d2 maintains the characteristic pentacyclic diterpenoid architecture typical of gibberellins, featuring a complex ring system with multiple stereocenters [6] [8]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (1R,2R,5R,8R,9S,10R,11S,12S)-6-(dideuteriomethylidene)-12-hydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.1⁵,⁸.0¹,¹⁰.0²,⁸]heptadecane-9-carboxylic acid [1]. The deuterium incorporation is positioned at non-exchangeable sites to prevent hydrogen-deuterium exchange under physiological conditions [12] [14].

The three-dimensional conformation of gibberellin A4-d2 closely resembles that of its unlabeled counterpart, with minimal structural perturbation resulting from deuterium substitution [21]. The stereochemical configuration at all chiral centers remains unchanged, preserving the biological recognition properties essential for plant hormone activity [25]. Computational modeling studies indicate that the deuterium substitution does not significantly alter the overall molecular geometry or electronic distribution [21].

Synthetic Pathways and Deuterium Incorporation Strategies

The synthesis of gibberellin A4-d2 employs several distinct methodological approaches, each offering specific advantages for deuterium incorporation [11] [31]. Catalytic deuteration represents one of the most frequently utilized methods, involving the treatment of gibberellin A4 or suitable precursors with deuterium gas in the presence of appropriate metal catalysts under controlled temperature and pressure conditions [11]. This approach typically achieves high levels of deuterium incorporation with minimal structural rearrangement.

Chemical exchange methods utilize deuterated solvents such as deuterium oxide or deuterated methanol under acidic conditions to facilitate hydrogen-deuterium exchange at specific molecular positions [33]. Research has demonstrated that exposure to deuterated methanol in the presence of acid catalysts can achieve substantial deuterium incorporation, with incorporation rates varying depending on the specific reaction conditions and duration [33]. The stereoselectivity of deuterium incorporation has been investigated through various synthetic routes, with studies showing preferential incorporation at the 2α-position of the gibberellin skeleton [11].

Biosynthetic incorporation strategies involve the cultivation of gibberellin-producing microorganisms in media supplemented with deuterated precursors [31] [32]. Fungal cultures of Phaeosphaeria species and related gibberellin-producing organisms can incorporate deuterated substrates into the biosynthetic pathway, yielding naturally deuterated gibberellin products [31]. This approach offers the advantage of producing deuterated gibberellins through natural biosynthetic processes, although yields may be lower compared to chemical synthesis methods.

Advanced synthetic methodologies include solid-phase synthesis techniques that allow for precise control over deuterium incorporation patterns [12]. These methods employ deuterated building blocks and reagents in carefully orchestrated reaction sequences to achieve targeted labeling at specific molecular positions. The development of improved synthetic protocols has focused on minimizing deuterium scrambling and maintaining high isotopic purity throughout the synthesis process [12].

Preparative methods often involve the use of deuterated gibberellin A9 as a precursor, which can be converted to deuterated gibberellin A4 through established biotransformation pathways [31]. This approach leverages the natural enzymatic machinery of gibberellin-producing organisms to achieve the desired structural modifications while preserving deuterium labeling. The conversion efficiency and deuterium retention during these biotransformation processes have been extensively characterized through mass spectrometric analysis [31].

Physicochemical Properties and Stability Profiling

The physicochemical characteristics of gibberellin A4-d2 demonstrate notable similarities to those of the unlabeled compound, with subtle differences attributable to the deuterium isotope effect [2] [3]. The compound typically appears as a white to pale-yellow solid with limited solubility in aqueous media but enhanced solubility in organic solvents [2] [3]. Density measurements for gibberellin A4-d2 have not been extensively reported, although related gibberellin compounds exhibit densities in the range of 1.4 grams per cubic centimeter [39].

PropertyGibberellin A4-d2
Molecular FormulaC₁₉H₂₂D₂O₅
Molecular Weight (g/mol)334.4
CAS Number84693-21-0
Accurate Mass334.1749
Isotopic Purity>95%
AppearanceWhite to pale-yellow solid
SolubilitySlightly soluble in water, soluble in organic solvents

Thermal stability analyses reveal that deuterated compounds generally exhibit enhanced thermal stability compared to their hydrogen analogs due to the stronger carbon-deuterium bonds [38]. The decomposition temperature of deuterated organic compounds typically exceeds that of non-deuterated counterparts by 20-30 degrees Celsius [38]. This enhanced thermal stability results from the higher activation energy required for carbon-deuterium bond cleavage compared to carbon-hydrogen bonds [38].

Chromatographic behavior of gibberellin A4-d2 shows slight variations in retention times compared to the unlabeled compound when analyzed by high-performance liquid chromatography [22] [27]. The deuterium isotope effect can cause subtle shifts in elution patterns, particularly when using hydrogen-containing mobile phases [22]. These chromatographic differences prove valuable for analytical applications requiring separation and quantification of labeled and unlabeled species.

Storage stability studies indicate that gibberellin A4-d2 maintains its structural integrity and isotopic composition under appropriate storage conditions [2]. Recommended storage involves maintenance at temperatures below -20 degrees Celsius with protection from light exposure to prevent photodegradation [2]. Under these conditions, the compound demonstrates excellent long-term stability with minimal deuterium loss or structural decomposition.

The compound exhibits chemical stability under neutral to slightly acidic conditions, consistent with the behavior of other gibberellin derivatives [28]. However, exposure to strongly basic conditions or elevated temperatures may promote deuterium exchange or structural rearrangement [14]. Analytical validation studies demonstrate that gibberellin A4-d2 retains its isotopic labeling pattern throughout typical sample preparation and analysis procedures [26] [27].

Comparative Analysis with Non-Labeled Gibberellin A4

Comparative studies between gibberellin A4-d2 and its unlabeled counterpart reveal fundamental similarities in biological activity and molecular recognition properties [4] [20]. The deuterium substitution does not significantly alter the three-dimensional structure or electronic properties of the molecule, ensuring that biological interactions remain largely unchanged [21]. Both compounds exhibit comparable binding affinities to gibberellin receptors and demonstrate similar abilities to promote plant growth processes [4] .

PropertyGibberellin A4Gibberellin A4-d2
Molecular FormulaC₁₉H₂₄O₅C₁₉H₂₂D₂O₅
Molecular Weight (g/mol)332.4334.4
Mass Difference (Da)0+2
Isotope EffectNormalKinetic isotope effect
Biological ActivityFull activitySimilar activity
Fragmentation PatternStandard patternMass shifted (+2 Da)

Mass spectrometric analysis provides clear differentiation between the two compounds, with gibberellin A4-d2 exhibiting characteristic mass shifts in both molecular ion peaks and fragmentation patterns [27] [31]. The 2-dalton mass difference allows for precise quantification using stable isotope dilution assays, where the deuterated analog serves as an internal standard for accurate measurement of endogenous gibberellin levels [26] [27].

Metabolic studies demonstrate that both compounds undergo similar biotransformation pathways in plant tissues, with deuterium labeling enabling detailed tracking of metabolic fate [14] [19]. The deuterated compound exhibits slightly slower metabolism rates due to the kinetic isotope effect, where carbon-deuterium bonds require higher activation energy for enzymatic cleavage [21] [22]. This metabolic distinction proves valuable for mechanistic studies of gibberellin catabolism and turnover.

Nuclear magnetic resonance spectroscopic analysis reveals distinct differences in proton spectra, where the deuterated positions appear as reduced or absent signals in proton nuclear magnetic resonance [24]. Deuterium nuclear magnetic resonance spectroscopy of gibberellin A4-d2 provides complementary structural information and confirms the position and extent of deuterium incorporation [24]. These spectroscopic differences enable unambiguous identification and quantification of each compound in complex biological matrices.

Chromatographic separation studies show that gibberellin A4 and gibberellin A4-d2 can be partially resolved using optimized liquid chromatographic conditions, although the separation may be insufficient for complete baseline resolution [27]. The deuterium isotope effect on retention behavior is typically minimal but can be exploited for analytical purposes when combined with mass spectrometric detection [22] [27].

Precursor Utilization in Gibberellin Biosynthesis

The biosynthesis of Gibberellin A4-d2 follows the conserved terpenoid pathway that characterizes all gibberellin production in higher plants, fungi, and bacteria [1] [2]. The deuterated derivative maintains the same precursor utilization pattern as the non-deuterated form, with specific modifications occurring during the incorporation of deuterium atoms at strategic positions within the molecular structure.

Initial Terpenoid Precursor Formation

The biosynthetic pathway initiates with geranylgeranyl diphosphate as the universal terpenoid precursor [2] [3]. This twenty-carbon isoprenoid compound serves as the foundation for all gibberellin synthesis and is synthesized through the methylerythritol phosphate pathway in plastids [1]. The conversion of geranylgeranyl diphosphate to ent-copalyl diphosphate represents the first committed step in gibberellin biosynthesis, catalyzed by ent-copalyl diphosphate synthase [2] [4]. This enzyme demonstrates remarkable specificity for the ent-stereochemistry that defines all subsequent gibberellin intermediates.

Cyclization and Ring Formation

The transformation of ent-copalyl diphosphate to ent-kaurene involves ent-kaurene synthase, which catalyzes the second cyclization reaction [5] [4]. This step establishes the tetracyclic diterpene skeleton characteristic of all gibberellins [2]. In bacterial systems, these two cyclization reactions are catalyzed by a single bifunctional enzyme, demonstrating the convergent evolution of gibberellin biosynthesis across different organisms [5] [6].

Oxidative Transformation to Gibberellin A12

The conversion of ent-kaurene to Gibberellin A12 represents the second major stage of the pathway and occurs primarily on the endoplasmic reticulum membrane [2] [3]. This process involves six sequential oxidation steps catalyzed by two cytochrome P450 monooxygenases: ent-kaurene oxidase and ent-kaurenoic acid oxidase [4] [7]. The ent-kaurene oxidase catalyzes three successive oxidations of the C-19 methyl group, converting it sequentially from methyl to alcohol, aldehyde, and finally carboxylic acid [4] [7]. The ent-kaurenoic acid oxidase then performs three additional oxidations, including the critical ring contraction that produces the characteristic gibberellin skeleton [2] [3].

Pathway Bifurcation and GA4 Formation

Following Gibberellin A12 formation, the pathway bifurcates into two parallel routes: the non-13-hydroxylated pathway leading to Gibberellin A4, and the 13-hydroxylated pathway producing Gibberellin A1 [1] [8]. The non-13-hydroxylated pathway represents the predominant route for Gibberellin A4 formation in most plant species [9] [10]. This pathway involves the sequential action of GA 20-oxidases and GA 3-oxidases, both members of the 2-oxoglutarate-dependent dioxygenase family [1] [11].

The GA 20-oxidases catalyze the oxidation and subsequent removal of the C-20 carboxyl group, converting Gibberellin A12 to Gibberellin A9 [12] [13]. This reaction involves multiple oxidation steps, with the C-20 position being progressively oxidized from carboxylic acid to aldehyde and finally removed as carbon dioxide [12]. The resulting Gibberellin A9 serves as the immediate precursor for bioactive Gibberellin A4 formation.

The final bioactivation step involves GA 3-oxidases, which introduce the essential 3β-hydroxyl group that confers biological activity [11] [10]. This hydroxylation reaction is absolutely required for gibberellin biological activity, as compounds lacking the 3β-hydroxyl group remain inactive [9]. The GA 3-oxidases demonstrate high specificity for their substrates and typically require 2-oxoglutarate, ascorbate, and iron as cofactors [11] [13].

Enzymatic Mechanisms in Deuterated Derivative Formation

The formation of Gibberellin A4-d2 involves sophisticated enzymatic mechanisms that incorporate deuterium atoms at specific positions while maintaining the overall biosynthetic pathway integrity [15]. These mechanisms exploit the kinetic isotope effects and enzymatic specificities to achieve selective deuterium incorporation without disrupting normal metabolic processes.

Cytochrome P450-Mediated Deuterium Incorporation

The cytochrome P450 monooxygenases involved in early gibberellin biosynthesis exhibit significant kinetic isotope effects when operating in deuterated environments [16] [17]. These enzymes demonstrate primary deuterium kinetic isotope effects ranging from 1.2 to 2.8, indicating that hydrogen abstraction steps are at least partially rate-limiting in their catalytic cycles [16]. The ent-kaurene oxidase and ent-kaurenoic acid oxidase can incorporate deuterium through multiple mechanisms, including direct hydrogen abstraction from deuterated substrates and exchange reactions with D2O [17] [7].

The oxidative mechanisms employed by these enzymes involve the formation of high-valent iron-oxo intermediates that abstract hydrogen atoms from specific carbon positions [16]. When operating in deuterated media, these abstraction events can result in deuterium incorporation at various positions throughout the gibberellin skeleton [17]. The efficiency of deuterium incorporation varies depending on the specific reaction conditions, substrate concentration, and the presence of deuterated cofactors.

2-Oxoglutarate-Dependent Dioxygenase Mechanisms

The 2-oxoglutarate-dependent dioxygenases responsible for later stages of gibberellin biosynthesis demonstrate particularly significant kinetic isotope effects [18] [13]. GA 20-oxidases typically exhibit deuterium kinetic isotope effects of 1.5 to 2.4, while GA 3-oxidases show even larger effects ranging from 2.4 to 3.1 [12] [19]. These substantial isotope effects indicate that carbon-hydrogen bond cleavage represents a major rate-determining step in their catalytic mechanisms.

The catalytic mechanism of these enzymes involves the formation of enzyme-bound intermediates that facilitate stereospecific hydrogen abstraction [20] [13]. The 2-oxoglutarate cofactor undergoes oxidative decarboxylation to provide the driving force for substrate oxidation, while the iron cofactor cycles between different oxidation states [18]. When deuterated substrates or cofactors are employed, the kinetic isotope effects can be exploited to achieve preferential deuterium incorporation at specific positions.

Site-Selective Deuteration Strategies

Advanced deuteration strategies have been developed to achieve site-selective incorporation of deuterium into gibberellin structures [21]. These approaches often involve enzymatic hydrogen-deuterium exchange reactions that operate with high positional selectivity [21] [22]. The deuteration can be achieved through direct enzyme-catalyzed exchange with D2O or through the use of deuterated cofactors and cosubstrates [23] .

The most effective deuteration strategies combine multiple enzymatic steps to achieve cumulative deuterium incorporation . For example, sequential treatment with deuterium-incorporating enzymes can result in deuterated products with high isotope incorporation at multiple positions [21]. The choice of deuteration strategy depends on the desired labeling pattern and the availability of appropriate enzymatic systems.

Mechanistic Control of Deuterium Position

The positional selectivity of deuterium incorporation is controlled by the specific mechanisms employed by individual enzymes [22]. Enzymes that abstract hydrogen from the 1β and 2β positions tend to show high selectivity for these sites during deuteration reactions [24] . The stereochemical constraints imposed by enzyme active sites ensure that deuterium incorporation occurs with defined stereochemistry, producing deuterated products with predictable isotope patterns.

The mechanistic understanding of these deuteration processes has been enhanced through detailed kinetic studies and crystallographic analyses of the relevant enzymes [19] [20]. These investigations reveal the specific amino acid residues responsible for substrate binding and hydrogen abstraction, providing insights into how deuterium incorporation can be controlled and optimized.

Metabolic Fate in Plant Systems

The metabolic fate of Gibberellin A4-d2 in plant systems closely parallels that of the non-deuterated hormone, with important modifications arising from kinetic isotope effects that influence the rates of various metabolic transformations [25] [26]. Understanding these metabolic pathways is crucial for interpreting experimental results and predicting the biological behavior of deuterated gibberellins in plant research applications.

Bioactivation and Signal Transduction

Upon synthesis or application to plant tissues, Gibberellin A4-d2 participates in the same signal transduction pathways as its non-deuterated counterpart [10] [27]. The hormone binds to GIBBERELLIN INSENSITIVE DWARF1 receptors with similar affinity, triggering the ubiquitin-proteasome-mediated degradation of DELLA protein repressors [27] [10]. However, the presence of deuterium atoms can influence the stability of the hormone-receptor complex and the subsequent downstream signaling events.

The biological activity of Gibberellin A4-d2 has been demonstrated to be comparable to that of Gibberellin A4 in various bioassays [25] [26]. Studies comparing the activities of deuterated and non-deuterated gibberellins in dwarf mutants of maize, rice, and Arabidopsis showed similar dose-response relationships, indicating that deuterium substitution does not significantly impair biological function [25]. However, subtle differences in activity may become apparent under specific experimental conditions or at particular concentrations.

Catabolic Metabolism and Kinetic Isotope Effects

The primary catabolic pathway for Gibberellin A4-d2 involves 2β-hydroxylation catalyzed by GA 2-oxidases, converting the bioactive hormone to inactive Gibberellin A34-d2 [28] [13]. This reaction represents the major mechanism for gibberellin inactivation in plant systems and is subject to significant kinetic isotope effects when deuterated substrates are employed [13] [16].

GA 2-oxidases demonstrate substantial primary deuterium kinetic isotope effects, typically ranging from 2.5 to 3.2 [13] [16]. These large isotope effects indicate that the catabolism of Gibberellin A4-d2 proceeds at a significantly slower rate compared to the non-deuterated hormone [29]. This reduced catabolism rate translates to an extended biological half-life for the deuterated compound, making it particularly valuable for metabolic studies and applications requiring sustained hormonal activity.

Alternative Metabolic Pathways

In addition to the primary 2β-hydroxylation pathway, Gibberellin A4-d2 can undergo various alternative metabolic transformations [25] [26]. These include 13-hydroxylation to form Gibberellin A1-d2, although this conversion appears to be limited in most plant systems [25]. The hormone can also undergo conjugation reactions, forming glucosyl esters and other storage or transport forms [26] [15].

The conjugation pathways typically involve the carboxyl group at the C-7 position and are catalyzed by various transferase enzymes [30]. These reactions serve multiple functions, including hormone storage, transport, and detoxification [15]. The kinetic isotope effects for these conjugation reactions are generally smaller than those observed for oxidative metabolism, suggesting that deuterium substitution has minimal impact on these pathways [31].

Tissue-Specific Metabolism and Distribution

The metabolism of Gibberellin A4-d2 varies significantly among different plant tissues and developmental stages [25] [15]. Young, actively growing tissues typically exhibit higher rates of gibberellin metabolism compared to mature tissues [10]. The distribution of metabolic enzymes also shows tissue-specific patterns, with GA 2-oxidases being particularly abundant in rapidly expanding organs where tight hormonal regulation is essential [13].

Studies using deuterated gibberellins have revealed complex patterns of hormone transport and metabolism within plant tissues [15] [32]. The reduced catabolism rate of deuterated compounds allows for more precise tracking of hormone movement and provides insights into the spatial organization of gibberellin metabolism [32]. These investigations have demonstrated that gibberellin metabolism is not uniformly distributed but instead shows distinct patterns that correlate with tissue function and developmental stage.

Environmental and Developmental Regulation

The metabolic fate of Gibberellin A4-d2 is subject to regulation by various environmental and developmental factors [30] [10]. Light conditions, temperature, water status, and nutrient availability all influence the expression and activity of gibberellin metabolic enzymes [30]. These regulatory mechanisms ensure that gibberellin levels are maintained within appropriate ranges for optimal plant growth and development.

The extended stability of Gibberellin A4-d2 compared to the non-deuterated hormone makes it particularly useful for studying these regulatory mechanisms [29]. The reduced catabolism rate allows researchers to distinguish between changes in hormone synthesis and changes in hormone degradation, providing more detailed insights into the mechanisms controlling gibberellin homeostasis [33] [31].

Research Applications and Analytical Advantages

The unique metabolic properties of Gibberellin A4-d2 have made it an invaluable tool for plant hormone research [15] [33]. The deuterium label provides a stable isotopic signature that can be detected using mass spectrometry, allowing for precise quantification of hormone levels and metabolic fluxes [31]. The reduced catabolism rate ensures that applied deuterated hormones maintain their activity for extended periods, facilitating long-term studies of hormone action and metabolism.

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

334.17492735 g/mol

Monoisotopic Mass

334.17492735 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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